![molecular formula C13H10ClF2N B14207923 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine CAS No. 791583-29-4](/img/structure/B14207923.png)
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group and two fluorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with 3-methylpyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced aromatic rings or modified substituents.
科学的研究の応用
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers or liquid crystals.
作用機序
The mechanism of action of 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- 2-Chloro-2,5-difluoroacetophenone
- 2,5-Difluorophenacyl chloride
- 2-Chloro-1-(2,5-difluorophenyl)ethanone
Uniqueness
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine is unique due to the presence of both the pyridine ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
791583-29-4 |
|---|---|
分子式 |
C13H10ClF2N |
分子量 |
253.67 g/mol |
IUPAC名 |
2-[chloro-(2,5-difluorophenyl)methyl]-3-methylpyridine |
InChI |
InChI=1S/C13H10ClF2N/c1-8-3-2-6-17-13(8)12(14)10-7-9(15)4-5-11(10)16/h2-7,12H,1H3 |
InChIキー |
YQGPQNDHTOONKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C(C2=C(C=CC(=C2)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


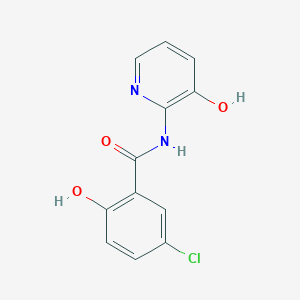
![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
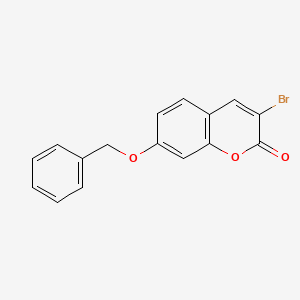
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
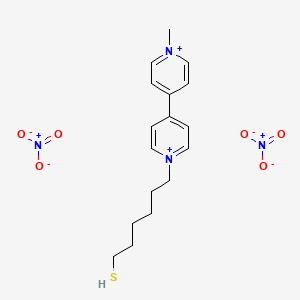
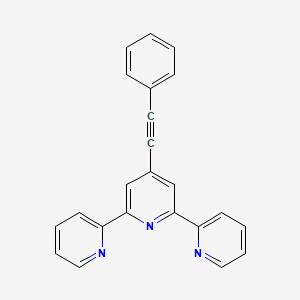
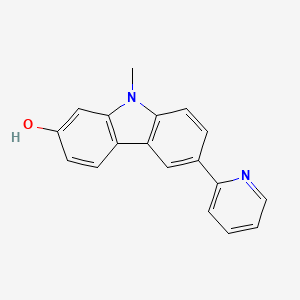
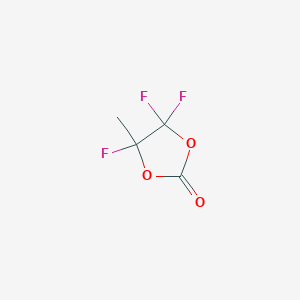
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
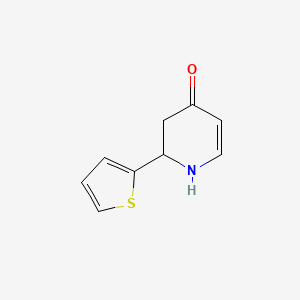
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
methanone](/img/structure/B14207920.png)
